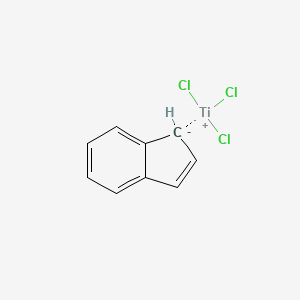
Indenyltitanium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indenyltitanium trichloride can be synthesized through the reaction of titanium tetrachloride with indene in the presence of a solvent such as dichloromethane . The reaction is typically carried out under an inert atmosphere, such as argon, at room temperature. The product is then purified by solvent removal and washing with pentane, followed by drying under vacuum .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of trichloro(indenyl)titanium(IV) generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of titanium tetrachloride and indene remains consistent, with adjustments made to reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Indenyltitanium trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine atoms are replaced by other ligands.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins, such as ethene.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and .
Polymerization Reactions: Conditions typically involve the presence of a co-catalyst, such as methylaluminoxane , and are carried out at elevated temperatures and pressures.
Major Products:
Substitution Reactions: The major products are typically new organometallic complexes with different ligands.
Polymerization Reactions: The major products are polymers, such as polyethylene.
Wissenschaftliche Forschungsanwendungen
Indenyltitanium trichloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which trichloro(indenyl)titanium(IV) exerts its effects is primarily through its role as a catalyst. In polymerization reactions, it facilitates the formation of polymer chains by coordinating with the monomer units and promoting their linkage . The molecular targets and pathways involved include the activation of olefin monomers and the stabilization of transition states during the polymerization process .
Vergleich Mit ähnlichen Verbindungen
Comparison:
- Indenyltitanium trichloride is unique in its ability to act as a catalyst for specific polymerization reactions, particularly for ethene .
- Dichlorobis(indenyl)titanium(IV) , while similar, has different ligand arrangements and may exhibit different catalytic properties .
- Titanium tetrachloride is a precursor in the synthesis of trichloro(indenyl)titanium(IV) and has broader applications in various chemical reactions .
Eigenschaften
Molekularformel |
C9H7Cl3Ti |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1H-inden-1-ide;trichlorotitanium(1+) |
InChI |
InChI=1S/C9H7.3ClH.Ti/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
MDTDQDVMQBTXST-UHFFFAOYSA-K |
SMILES |
[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |
Kanonische SMILES |
[CH-]1C=CC2=CC=CC=C21.Cl[Ti+](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















